
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Methylation: The brominated pyrazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the methylated pyrazole with methylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of dehalogenated pyrazoles.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring play a crucial role in binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- 3-(4-Fluoro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- 3-(4-Iodo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Uniqueness
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C9H15BrN4O |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-5-8(10)6(2)14(13-5)4-7(12-3)9(11)15/h7,12H,4H2,1-3H3,(H2,11,15) |
Clave InChI |
XMULHEBIUNXDKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(C(=O)N)NC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



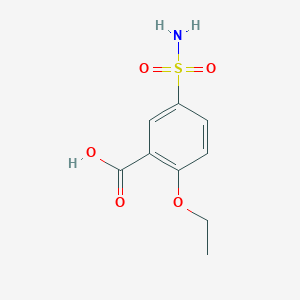
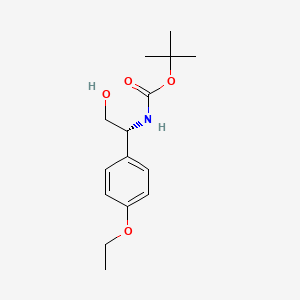
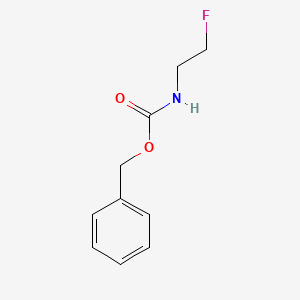
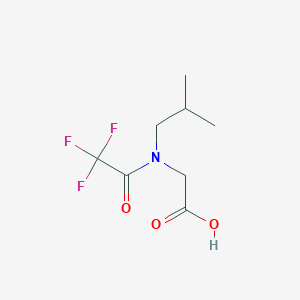

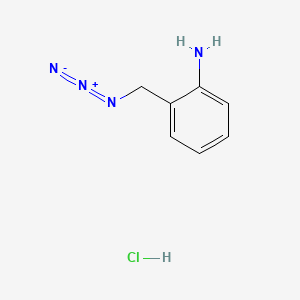
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
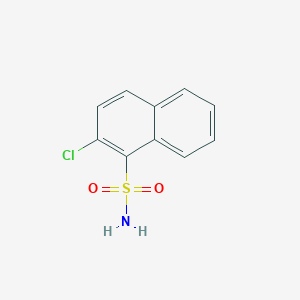
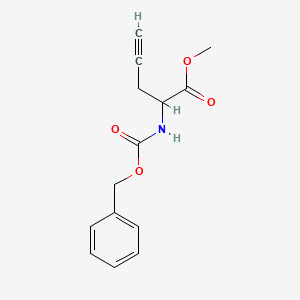
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


